molecular formula C20H20N2O4 B2707619 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-59-2

2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2707619
CAS No.: 898418-59-2
M. Wt: 352.39
InChI Key: ZVOPGIXPQIVAIG-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with potential applications across various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its specific reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis of 2,3-dimethoxybenzoic acid from 2,3-dimethoxytoluene through oxidation using an oxidizing agent like potassium permanganate.

  • Step 2: : Conversion of 2,3-dimethoxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride.

  • Step 3: : Reaction of the resulting acid chloride with 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under controlled conditions to form the desired amide.

Industrial Production Methods

  • The industrial production might employ continuous flow reactors for enhanced control over reaction parameters, ensuring higher yields and purity.

  • Use of catalysts to optimize reaction rates and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: : The ketone group can be reduced to an alcohol under mild conditions using reducing agents like sodium borohydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, which can modify the compound's functional groups and reactivity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from methoxy groups.

  • Reduction: : Formation of alcohols from the ketone group.

  • Substitution: : Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Used as a precursor or intermediate in organic synthesis.

  • Study of reaction mechanisms and pathways.

Biology

  • Potential pharmacological activities due to its complex structure.

  • Exploration as a molecular probe in biochemical assays.

Medicine

  • Investigated for therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

  • Used in the development of specialty chemicals.

Mechanism of Action

Mechanism

  • Interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.

  • The methoxy and ketone groups can form hydrogen bonds or hydrophobic interactions with target proteins, altering their activity.

Molecular Targets and Pathways

  • Enzymes involved in metabolic pathways.

  • Receptors on cell membranes that mediate signaling pathways.

Comparison with Similar Compounds

Comparison

  • Compared to similar benzamide derivatives, 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits unique reactivity due to its specific functional groups.

  • Similar compounds might include:

    • 2,3-dimethoxybenzamide

    • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

    • 4-methoxybenzamide derivatives

Properties

IUPAC Name

2,3-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-5-3-4-15(19(16)26-2)20(24)21-14-10-12-6-7-17(23)22-9-8-13(11-14)18(12)22/h3-5,10-11H,6-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPGIXPQIVAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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